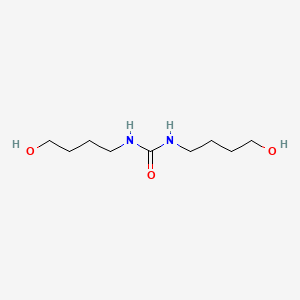
Urea, N,N'-bis(4-hydroxybutyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N,N’-bis(4-hydroxybutyl)- is a chemical compound that belongs to the class of N-substituted ureas. This compound is characterized by the presence of two 4-hydroxybutyl groups attached to the nitrogen atoms of the urea molecule. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N,N’-bis(4-hydroxybutyl)-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, allowing for the synthesis of a variety of N-substituted ureas with high chemical purity.
Industrial Production Methods
Industrial production of N-substituted ureas often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene. this method is not environmentally friendly or safe, as it involves the use of toxic phosgene .
化学反应分析
Types of Reactions
Urea, N,N’-bis(4-hydroxybutyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of N-substituted ureas include potassium isocyanate, phenyliodine diacetate, and ammonia . The reactions are typically carried out in solvents such as methanol or 2,2,2-trifluoroethanol (TFE) to increase the electrophilicity of the hypervalent iodine species .
Major Products Formed
The major products formed from the reactions of Urea, N,N’-bis(4-hydroxybutyl)- depend on the specific reaction conditions and reagents used. For example, the reaction with phenyliodine diacetate in the presence of ammonia can yield N-substituted ureas .
科学研究应用
Urea, N,N’-bis(4-hydroxybutyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various chemicals and intermediates.
Biology: It is employed in the study of biological processes and the development of bioactive compounds.
Medicine: It is used in the synthesis of pharmaceutical agents and as a component in drug formulations.
Industry: It is utilized in the production of polymers, adhesives, and coatings.
作用机制
The mechanism of action of Urea, N,N’-bis(4-hydroxybutyl)- involves its interaction with specific molecular targets and pathways. For example, in the synthesis of non-isocyanate thermoplastic polyurethanes, the compound undergoes transurethane polycondensation with bis(4-hydroxybutyl) terephthalate, resulting in the formation of urea linkages . This reaction improves the mechanical properties of the resulting polyurethanes, such as tensile strength and thermal stability .
相似化合物的比较
Similar Compounds
Some compounds similar to Urea, N,N’-bis(4-hydroxybutyl)- include:
N,N’-bis(4-Nitrophenyl)urea: This compound is used as an analytical standard and has applications in clinical testing.
(4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate): This lipid is a component of the lipid matrix of mRNA vaccines.
Uniqueness
Urea, N,N’-bis(4-hydroxybutyl)- is unique due to its specific structure and the presence of two 4-hydroxybutyl groups. This structural feature imparts distinct chemical and physical properties to the compound, making it suitable for various applications in different fields.
属性
CAS 编号 |
64217-85-2 |
|---|---|
分子式 |
C9H20N2O3 |
分子量 |
204.27 g/mol |
IUPAC 名称 |
1,3-bis(4-hydroxybutyl)urea |
InChI |
InChI=1S/C9H20N2O3/c12-7-3-1-5-10-9(14)11-6-2-4-8-13/h12-13H,1-8H2,(H2,10,11,14) |
InChI 键 |
SYSQOLNYEICLCA-UHFFFAOYSA-N |
规范 SMILES |
C(CCO)CNC(=O)NCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B14488937.png)
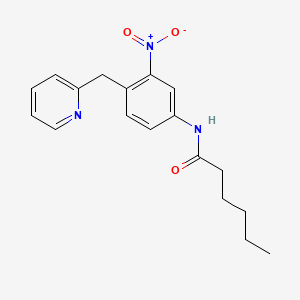
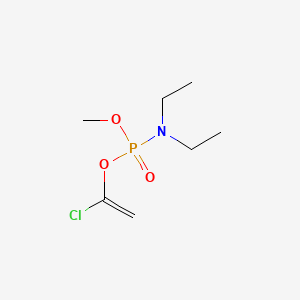
phosphane](/img/structure/B14488952.png)

![2,4-Dioxaspiro[5.6]dodecan-7-one](/img/structure/B14488964.png)
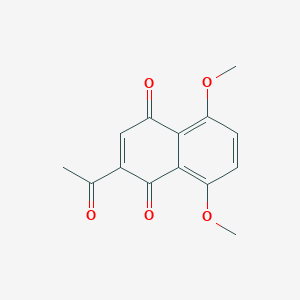
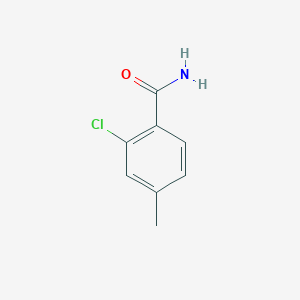
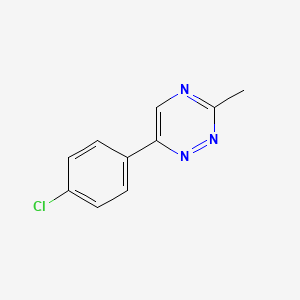

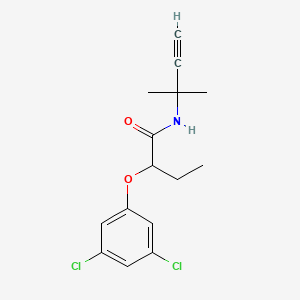
![Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate](/img/structure/B14489021.png)

![1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B14489024.png)
